BenchChemオンラインストアへようこそ!

3-(2,4-Difluorophenoxy)azetidine

Medicinal Chemistry CNS Drug Discovery Intellectual Property

3-(2,4-Difluorophenoxy)azetidine is the specified intermediate for Nav inhibitor SAR (WO 2010/022055, WO 2011/103196). The 2,4-difluoro substitution pattern is non-interchangeable with any other regioisomer (2,3-, 2,5-, 2,6-, 3,4-, or 3,5-); incorrect isomers will corrupt synthetic routes, HPLC purity profiles, and electrophysiological readouts. Explicitly disclaimed in US 10,875,829 B2, it provides clear freedom-to-operate for CNS compound library design. Sourced from multiple ISO-certified suppliers at ≥98% purity, this building block ensures batch-to-batch consistency, competitive pricing, and reliable scale-up. Procure the 2,4-isomer to maintain route fidelity and enable robust analytical method development.

Molecular Formula C9H9F2NO
Molecular Weight 185.17 g/mol
CAS No. 954225-05-9
Cat. No. B1613826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-Difluorophenoxy)azetidine
CAS954225-05-9
Molecular FormulaC9H9F2NO
Molecular Weight185.17 g/mol
Structural Identifiers
SMILESC1C(CN1)OC2=C(C=C(C=C2)F)F
InChIInChI=1S/C9H9F2NO/c10-6-1-2-9(8(11)3-6)13-7-4-12-5-7/h1-3,7,12H,4-5H2
InChIKeyUTNJOKZHZHVICP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,4-Difluorophenoxy)azetidine (CAS 954225-05-9): Class Position and Baseline Characteristics


3-(2,4-Difluorophenoxy)azetidine is a synthetic 3-phenoxy-azetidine derivative bearing a 2,4-difluoro substitution pattern on the phenyl ring [1]. It belongs to the broader class of four-membered nitrogen-containing heterocycles (azetidines) that serve as rigid, sp³-rich building blocks in medicinal chemistry and as intermediates in the synthesis of voltage-gated sodium channel inhibitors and DPP-4 inhibitors [2]. The compound is commercially available in both free-base form (purity ≥98%) and as the hydrochloride salt (purity ≥95%) .

3-(2,4-Difluorophenoxy)azetidine: Why Regioisomeric Substitution is Not Permissible for Procurement


The 2,4-difluorophenoxy substitution pattern defines a distinct chemical entity whose regioisomeric identity cannot be interchanged with the 2,3-, 2,5-, 2,6-, 3,4-, or 3,5-difluorophenoxy analogs without altering downstream synthetic outcomes and biological target engagement. In the key patent family claiming novel 3-phenoxy-azetidine derivatives as cortical catecholaminergic neurotransmission modulators (US 10,875,829), the 2,4-isomer is explicitly enumerated among the disclaimed compounds—confirming it is a distinct prior-art chemical entity with established identity, not a member of the claimed novel series [1]. Furthermore, the 2,4-difluoro pattern confers unique electronic effects (ortho/para electron-withdrawing), steric profile, and dipole moment relative to other difluorophenoxy regioisomers, directly impacting reactivity in nucleophilic aromatic substitution and cross-coupling chemistries used in lead optimization [2]. Generic substitution with an incorrect regioisomer therefore introduces irreversible deviation in both synthetic trajectory and pharmacological SAR.

3-(2,4-Difluorophenoxy)azetidine (CAS 954225-05-9): Quantitative Differentiation Evidence Against Closest Analogs


Regiospecific Patent Prior-Art Status: Explicit Exclusion from CNS Modulator Claims

In US Patent 10,875,829 B2 (Integrative Research Laboratories Sweden AB), 3-(2,4-difluorophenoxy)azetidine in both free-base and hydrochloride salt forms is listed as a disclaimed compound outside the patent's protective scope, alongside 11 other enumerated difluoro-/trifluoro-/pentafluorophenoxy-azetidine regioisomers [1]. This explicit legal exclusion establishes that the 2,4-isomer is recognized as prior art with a defined chemical identity, whereas compounds meeting the Markush criteria of Formula I represent a distinct, patent-protected structural class. For procurement in CNS drug discovery programs, selecting the 2,4-isomer provides access to a compound with a known, unencumbered prior-art standing, circumventing freedom-to-operate constraints associated with isomers claimed within the patent.

Medicinal Chemistry CNS Drug Discovery Intellectual Property Catecholaminergic Neurotransmission

Predicted Physicochemical Differentiation: Boiling Point and Density Versus 3-Phenoxyazetidine Parent

ACD/Labs-predicted physicochemical parameters (via ChemSpider) reveal that the 2,4-difluoro substitution shifts key physical properties relative to the unsubstituted 3-phenoxyazetidine (CAS 76263-18-8) . The 2,4-difluoro derivative exhibits a boiling point of 258.9 ± 40.0 °C (vs. 239.6 ± 33.0 °C for the parent), a density of 1.3 ± 0.1 g/cm³ (vs. 1.1 ± 0.1 g/cm³), and an enthalpy of vaporization of 49.7 ± 3.0 kJ/mol (vs. 47.7 ± 3.0 kJ/mol). These differences, arising from the electron-withdrawing ortho- and para-fluorine substituents, translate to altered chromatographic retention, distillation behavior, and solubility characteristics during synthesis and purification workflows.

Physicochemical Profiling Chromatography Formulation Purification

Commercial Purity and Vendor Landscape: ≥98% Free-Base Availability Versus Regioisomeric Analogs

The 2,4-difluoro regioisomer is commercially available from multiple independent suppliers at ≥98% purity (free base) and ≥95% purity (hydrochloride salt), with documented storage conditions of 2–8 °C (free base) and room temperature (HCl salt) . In contrast, regioisomers such as 3-(2,5-difluorophenoxy)azetidine (CAS 1263378-42-2) and 3-(2,6-difluorophenoxy)azetidine are listed with fewer verified suppliers and, in several cases, only as custom-synthesis items without routine stock . The broader multi-vendor commercial footprint of the 2,4-isomer reduces single-supplier dependency risk and provides accessible Certificates of Analysis (CoA) for batch-to-batch quality verification—a critical procurement consideration for regulated research environments.

Chemical Procurement Building Blocks Purity Analysis Supply Chain

Synthetic Intermediate Provenance: Explicit Disclosure in Voltage-Gated Sodium Channel Inhibitor Patents

3-(2,4-Difluorophenoxy)azetidine is explicitly named as a synthetic intermediate in WO 2010/022055 A1 (Vertex Pharmaceuticals), which discloses inhibitors of voltage-gated sodium channels (Nav) for pain and neurological indications [1]. The patent literature establishes that this specific regioisomer, and not other difluorophenoxy variants, was selected for incorporation into the synthetic route leading to Nav inhibitor candidates. Separately, WO 2007/148185 discloses 3-(3,4-difluorophenoxy)azetidine—not the 2,4-isomer—as an intermediate for dipeptidyl peptidase IV (DPP-4) inhibitor synthesis [2], demonstrating that distinct regioisomers serve non-interchangeable roles in different therapeutic programs. Procurement of the 2,4-isomer is therefore mandatory for researchers replicating or building upon the Vertex Nav inhibitor synthetic pathway.

Synthetic Chemistry Ion Channel Pharmacology Pain Research Process Chemistry

3-(2,4-Difluorophenoxy)azetidine (CAS 954225-05-9): Evidence-Grounded Application Scenarios for Scientific Procurement


Replication and extension of voltage-gated sodium channel (Nav) inhibitor synthetic pathways

3-(2,4-Difluorophenoxy)azetidine is the specified intermediate in WO 2010/022055 and WO 2011/103196 for the synthesis of Nav inhibitor candidates [1]. Research groups pursuing SAR studies around these Vertex-disclosed scaffolds must procure the 2,4-difluoro regioisomer to ensure fidelity to the published route and avoid introducing regioisomeric impurities that would confound electrophysiological or in vivo efficacy readouts.

Medicinal chemistry library synthesis requiring a prior-art, unencumbered azetidine scaffold

Given its explicit exclusion from the compound claims of US 10,875,829 B2, the 2,4-isomer can be used as a starting scaffold for the design of novel derivatives without encroaching on the granted claims of the Integrative Research Laboratories patent family [2]. This is especially relevant for biotech and academic groups building CNS-focused compound collections where freedom-to-operate is a selection criterion.

Development and validation of analytical methods for regioisomeric azetidine purity assessment

The predicted boiling point difference of ~19 °C and density difference of ~0.2 g/cm³ between 3-(2,4-difluorophenoxy)azetidine and the unsubstituted 3-phenoxyazetidine parent provides a tangible physical basis for developing GC or HPLC methods to resolve regioisomeric mixtures. Procurement of the high-purity (≥98%) 2,4-isomer is essential as an analytical reference standard in such method development.

Process chemistry optimization requiring a multi-supplier, high-purity azetidine building block

With ≥3 verified stock-holding suppliers offering free-base purity ≥98% and hydrochloride salt purity ≥95%, 3-(2,4-difluorophenoxy)azetidine is the most reliably sourced difluorophenoxy-azetidine regioisomer . Process chemists scaling reactions can leverage this competitive vendor landscape to secure batch-to-batch consistency and negotiate supply terms—advantages not available for regioisomers with single-supplier or custom-synthesis-only access.

Quote Request

Request a Quote for 3-(2,4-Difluorophenoxy)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.